1-(4-Chloro-1H-pyrazol-1-yl)-2-propanone
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Overview
Description
1-(4-Chloro-1H-pyrazol-1-yl)-2-propanone is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a chloro-substituted pyrazole ring attached to a propanone moiety
Preparation Methods
The synthesis of 1-(4-Chloro-1H-pyrazol-1-yl)-2-propanone typically involves the reaction of 4-chloro-1H-pyrazole with a suitable propanone derivative. One common method is the cyclocondensation of hydrazine with a carbonyl compound, followed by chlorination. Industrial production methods may involve the use of transition-metal catalysts, photoredox reactions, or one-pot multicomponent processes to enhance yield and efficiency .
Chemical Reactions Analysis
1-(4-Chloro-1H-pyrazol-1-yl)-2-propanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives
Scientific Research Applications
1-(4-Chloro-1H-pyrazol-1-yl)-2-propanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 1-(4-Chloro-1H-pyrazol-1-yl)-2-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-substituted pyrazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways by binding to key regulatory molecules .
Comparison with Similar Compounds
1-(4-Chloro-1H-pyrazol-1-yl)-2-propanone can be compared with other pyrazole derivatives, such as:
(4-Chloro-1H-pyrazol-1-yl)acetonitrile: Similar in structure but with a nitrile group instead of a propanone moiety.
2-(4-Chloro-1H-pyrazol-1-yl)ethanamine: Contains an ethanamine group, offering different reactivity and applications.
Hydrazine-coupled pyrazoles: Known for their diverse pharmacological effects, including antileishmanial and antimalarial activities
Properties
CAS No. |
1006456-91-2 |
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Molecular Formula |
C6H7ClN2O |
Molecular Weight |
158.58 g/mol |
IUPAC Name |
1-(4-chloropyrazol-1-yl)propan-2-one |
InChI |
InChI=1S/C6H7ClN2O/c1-5(10)3-9-4-6(7)2-8-9/h2,4H,3H2,1H3 |
InChI Key |
ARTBMUVJLRWWPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN1C=C(C=N1)Cl |
Origin of Product |
United States |
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